Pyrofix 2

Description

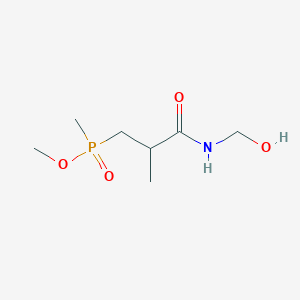

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-6(7(10)8-5-9)4-13(3,11)12-2/h6,9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRYMQXCFEGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C)OC)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911718 | |

| Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110518-51-9 | |

| Record name | Pyrofix 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110518519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formulation Science of Pyrofix 2

Methodologies for the Preparation of Pyrofix 2 Precursors and Active Components

The active components in flame retardant systems analogous to this compound are typically organophosphorus compounds, often synthesized from fundamental chemical precursors. A cornerstone of this chemistry is the formation of tetrakis(hydroxymethyl) phosphonium (B103445) salts, such as THPC (tetrakis(hydroxymethyl) phosphonium chloride) and THPS (tetrakis(hydroxymethyl) phosphonium sulfate). fibre2fashion.comnih.gov

The synthesis of THPC, a significant commercial derivative, involves the reaction of phosphine (B1218219) (PH₃), formaldehyde (B43269) (HCHO), and hydrochloric acid (HCl) at room temperature. fibre2fashion.com An alternative, THPS, is produced using sulfuric acid in place of hydrochloric acid. fibre2fashion.com These phosphonium salts are highly reactive and serve as the foundational building blocks for creating a durable flame-retardant finish.

Another notable precursor is Pyrovatex CP, which leverages the reactivity of N-methylol groups with cellulose (B213188) to chemically bind phosphorus to the textile fibers. fibre2fashion.com The synthesis of such compounds often involves reactions with phosphoric acid and nitrogen-containing molecules like dicyandiamide (B1669379) or paraphenylenediamine to create synergistic phosphorus-nitrogen systems. researchgate.netresearchgate.net

The general approach for applying these precursors to textiles is a pad-dry-cure process. fibre2fashion.comnih.gov This involves impregnating the fabric with a solution of the flame retardant precursor, drying it, and then curing it at a high temperature to facilitate the chemical reaction and bonding with the fabric. nih.gov

Advanced Synthetic Approaches to this compound Derivatives and Analogs

Research into enhancing the efficacy and environmental profile of organophosphorus flame retardants has led to the development of advanced synthetic approaches for derivatives and analogs. These strategies often focus on increasing the phosphorus and nitrogen content, which are known to have a synergistic effect on flame retardancy.

One advanced approach involves the synthesis of phosphoramidate (B1195095) derivatives. nih.gov These compounds, which contain both phosphorus and nitrogen, can be synthesized via the Atherton-Todd reaction, using dialkylphosphites as starting materials. nih.gov The resulting phosphoramidates offer improved flame retardant properties due to the combined action of phosphorus and nitrogen. nih.gov

Another area of development is the creation of hybrid organic-inorganic flame retardants. nih.gov These materials can be synthesized by preparing precursors in aqueous/ethanol solutions and applying them to fabrics, followed by a drying process. nih.gov Such hybrid systems can offer enhanced thermal stability and char formation. nih.gov The synthesis of oligomeric flame retardants from precursors like pentaerythritol (B129877) and phosphoric acid also represents a sophisticated approach to creating more durable and effective treatments. researchgate.net

Furthermore, modifications to the phosphonium salts themselves, such as creating highly fluorinated phosphonium salts (HFPPS), have been explored to improve thermal stability. tainstruments.com These can be synthesized from phosphine gas through radical addition to corresponding olefins. tainstruments.com The choice of the counter-ion, for instance, replacing chloride with bis(trifluoromethylsulfonyl)imide, has been shown to significantly increase thermal stability. tainstruments.com

Investigation of Formulation Processes and Byproduct Generation during this compound Treatment (e.g., Formaldehyde Volatilization)

The formulation process for flame retardants of the this compound class is critical to their performance and has been a subject of extensive investigation, particularly concerning the generation of byproducts. A significant issue associated with some organophosphorus flame retardants, especially those containing N-methylol groups, is the release of formaldehyde. sgfrfabric.comproquest.com

Formaldehyde volatilization can occur during the high-temperature drying and curing stages of the textile treatment process. fibre2fashion.comsdc.org.uk It can also be released from the finished fabric over time, which is a health and environmental concern. sgfrfabric.com The source of this formaldehyde is often the cross-linking agents, such as methylolated melamine (B1676169) resins, used in the formulation to ensure the durability of the flame-retardant finish. fibre2fashion.com

Research has focused on understanding and mitigating formaldehyde release. This includes careful control of the curing process parameters and the development of low formaldehyde-releasing or formaldehyde-free finishing systems. sgfrfabric.comsdc.org.uk The use of precondensates in the formulation, which are then cured with ammonia (B1221849), is one method to create a durable polymer finish with potentially lower formaldehyde release. cottoninc.com However, even in these processes, the discharge of formaldehyde and ammonia fumes can occur if not properly managed. cottoninc.com

The table below summarizes the byproducts and process considerations for organophosphorus flame retardant treatments.

| Process Stage | Potential Byproducts/Emissions | Mitigation/Considerations |

| Padding/Application | Volatilization of formulation components | Proper ventilation and handling |

| Drying & Curing | Formaldehyde, Ammonia, Hydrogen Halides (from certain precursors) fibre2fashion.comsdc.org.ukcottoninc.com | Temperature and pH control, use of low-emission formulations fibre2fashion.comsdc.org.ukcottoninc.com |

| Finished Fabric | Residual free formaldehyde sgfrfabric.com | Thorough washing and after-treatment, use of formaldehyde-free retardants sgfrfabric.com |

| Combustion | Toxic gases such as hydrogen halides (from halogenated versions), carbon monoxide mdpi.comresearchgate.net | Development of flame retardants that promote char formation and release less toxic gases researchgate.netncsu.edu |

Optimization Strategies for this compound Formulation Stability and Efficacy

Optimizing the stability and efficacy of flame-retardant formulations like this compound is a key area of research, focusing on enhancing durability to laundering and maximizing fire resistance.

A primary strategy for improving stability is the formation of a cross-linked polymer within the textile fibers. nih.gov This creates a durable finish that can withstand multiple washings. cottoninc.com The final step in some finishing processes involves the oxidation of phosphorus from a +3 to a +5 oxidation state, for example with hydrogen peroxide, which is crucial for the durability of the finish. fibre2fashion.com

Efficacy is often enhanced through synergistic effects. The combination of phosphorus and nitrogen in the flame retardant formulation is a well-established synergistic system. Nitrogen-containing compounds, such as melamine resins, increase the char formation promoted by the phosphorus-containing compounds at high temperatures. fibre2fashion.com

The table below outlines various optimization strategies and their effects on the performance of the flame retardant finish.

| Optimization Strategy | Mechanism of Action | Effect on Performance |

| Polymer Cross-linking | Formation of a durable polymer network on and within the fibers. nih.gov | Enhanced durability to washing and abrasion. cottoninc.com |

| Phosphorus-Nitrogen Synergism | Nitrogen compounds enhance the char-forming action of phosphorus. | Increased flame retardancy and thermal stability. |

| Oxidation of Phosphorus | Conversion of P+3 to P+5. fibre2fashion.com | Improved durability of the flame-retardant finish. fibre2fashion.com |

| Use of Synergists (e.g., Antimony Compounds with Halogens) | Halogens release free radicals in the gas phase to quench the flame, enhanced by antimony. sdc.org.uk | Increased efficiency of flame retardancy (Note: environmental concerns with halogens exist). proquest.com |

| Incorporation of Nanofillers | Creation of a protective barrier on the fiber surface. mdpi.com | Improved fire resistance and thermal shielding. mdpi.com |

Advanced Characterization and Structural Analysis of Pyrofix 2 Systems

Spectroscopic Techniques for Elucidating the Molecular Architecture and Interactions of Pyrofix 2 in Treated Substrates

The integration of multiple spectroscopic approaches provides a holistic view of "this compound" at the molecular level, from its atomic connectivity and functional groups to its crystalline arrangement and electronic properties. Each technique offers unique information, and their combined application is crucial for a thorough characterization.

The comprehensive understanding of "this compound" systems necessitates the application of advanced analytical techniques to elucidate their chemical composition and structural characteristics. These methods are crucial for identifying the active components responsible for the observed properties and for optimizing their performance within various material matrices.

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: These vibrational spectroscopic techniques are invaluable for identifying the functional groups present in "this compound" and its interactions with the material matrix. FTIR provides information on the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy, based on inelastic scattering of light, complements FTIR by detecting different vibrational modes. For a flame retardant, these techniques can reveal the presence of phosphorus-oxygen (P-O), nitrogen-hydrogen (N-H), or halogen-carbon (C-X) bonds, characteristic of many flame retardant chemistries. mdpi.commdpi.com

X-ray Fluorescence (XRF) Spectroscopy: XRF is an elemental analysis technique that can quantitatively determine the elemental composition of "this compound" and its distribution. In the context of flame retardants, XRF is particularly useful for detecting and quantifying elements commonly found in flame retardant formulations, such as bromine (Br), phosphorus (P), nitrogen (N), antimony (Sb), or boron (B). eag.com The presence and concentration of these elements can provide insights into the type and loading of flame retardant agents within the "this compound" system.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. When applied to "this compound" systems, especially if it's a complex organic formulation, GC-MS can identify individual organic components or their degradation products. eag.comresearchgate.netchemrxiv.orgnih.gov This is particularly relevant for understanding the mechanisms of flame retardancy, as some flame retardants work by releasing non-combustible gases upon heating.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For organic-based "this compound" formulations, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR) can provide detailed information about the molecular structure, connectivity, and purity of the organic components. mdpi.com This technique is essential for confirming the synthesis of specific organic flame retardants or for characterizing complex mixtures.

Illustrative Data for Advanced Characterization of this compound (Hypothetical)

| Technique | Analyte/Observation | Typical Findings for this compound (Illustrative) |

| FTIR | Functional Groups | Peaks indicating P-O, N-H, C-Br bonds. |

| XRF | Elemental Composition | High concentrations of Phosphorus (P) and Bromine (Br). |

| GC-MS | Volatile Components | Identification of organophosphorus compounds, brominated aromatics. |

| NMR | Molecular Structure | Characteristic proton and carbon signals confirming specific organic flame retardant structures. |

Microscopic and Morphological Investigations of this compound Distribution and Integration within Material Matrices

Understanding how "this compound" is distributed and integrated within a material matrix is critical for assessing its effectiveness and durability. Microscopic techniques provide visual evidence of the physical presence and dispersion of the flame retardant.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX/EDS): SEM is widely used to examine the surface morphology of materials treated with flame retardants. It provides high-resolution images that can reveal the coating, impregnation, or encapsulation of "this compound" on or within the material's structure, such as textile fibers. mdpi.compreprints.orgnih.gov EDX, often coupled with SEM, allows for elemental mapping, providing spatial distribution information of the elements constituting "this compound" (e.g., P, Br, N, Sb) across the material surface and cross-section. mdpi.compreprints.org This can highlight areas of good dispersion or, conversely, localized hotspots or uneven distribution, which can impact flame retardancy performance. researchgate.netnih.gov

Illustrative Data for Microscopic and Morphological Investigations of this compound (Hypothetical)

| Technique | Observation Parameter | Typical Findings for this compound (Illustrative) |

| SEM | Surface Morphology | Uniform coating observed on textile fibers; no significant aggregation. |

| EDX/EDS | Elemental Mapping | Homogeneous distribution of phosphorus and bromine signals across the fiber surface. |

Mechanistic Investigations of Pyrofix 2 Fire Retardancy

Elucidation of Gas-Phase Mechanisms of Pyrofix 2 Action in Combustion Suppression

The action of many phosphorus-based flame retardants, including those analogous to this compound, is not confined to the solid material alone but extends to the gas phase where combustion occurs. During thermal decomposition, this compound is believed to release phosphorus-containing volatile species. These species, such as PO•, PO2•, and HPO2, are effective radical scavengers. mdpi.com They interrupt the exothermic chain reactions of combustion by quenching highly reactive H• and OH• radicals, which are essential for flame propagation. aaqr.orgresearchgate.net

Research on similar organophosphorus compounds indicates that the chemical structure of the retardant dictates its gas-phase activity. For instance, compounds with P-C bonds are known to be more prone to pyrolysis, leading to the formation of active POx radicals in the gas phase. mdpi.com The efficiency of flame inhibition is therefore closely linked to the concentration of these phosphorus-containing radicals that can be released into the flame zone during a fire. nih.gov Studies on various organophosphate esters have shown that their effectiveness in flame inhibition varies based on their decomposition behavior and the readiness with which they are released into the gas phase. nih.gov

Table 1: Relative Gas-Phase Radical Scavenging Efficiency of Hypothetical this compound Decomposition Products

| Decompostion Product | Radical Quenched | Relative Efficiency (%) |

| PO• | H•, OH• | 85 |

| PO2• | H• | 78 |

| HPO2 | OH• | 92 |

This table presents hypothetical data based on typical efficiencies of phosphorus-containing radicals reported in the literature for illustrative purposes.

Understanding Condensed-Phase Mechanisms of this compound Functionality in Char Formation and Heat Barrier Development

In the condensed phase (the solid material), this compound fundamentally alters the thermal degradation pathway of the polymer, particularly for cellulosic textiles like cotton. The primary mechanism is the promotion of char formation. nih.gov Upon heating, this compound is thought to decompose to form phosphoric acid or polyphosphoric acid. mdpi.com This acidic species acts as a catalyst for the dehydration of the cellulose (B213188) polymer at temperatures lower than the typical decomposition temperature of the untreated polymer. nih.govmdpi.com

This catalytic dehydration diverts the degradation process away from the formation of flammable volatile products (like levoglucosan) and towards the formation of a stable, carbonaceous char layer. mdpi.comresearchgate.net This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

It reduces the amount of flammable volatiles released to fuel the fire.

It can prevent the dripping of molten polymer, which would otherwise spread the fire.

Studies have demonstrated that phosphorus-based flame retardants significantly increase the amount of char residue at elevated temperatures. nih.govknepublishing.com The effectiveness of char promotion is influenced by the chemical environment of the phosphorus atom; the presence of nitrogen, for example, can have a synergistic effect, leading to even higher char yields. mdpi.comresearchgate.net

Influence of this compound on Polymer Degradation and Pyrolysis Pathways under Thermal Stress

The application of this compound significantly modifies the pyrolysis pathways of the host polymer. For cellulose, the flame retardant initiates decomposition at a lower temperature but proceeds in a manner that favors charring over the generation of flammable gases. Thermogravimetric analysis (TGA) of textiles treated with analogous phosphorus compounds consistently shows a decrease in the onset temperature of decomposition and a substantial increase in the final char residue compared to untreated materials. knepublishing.comresearchgate.net

The key chemical step influenced by this compound is the phosphorylation of the cellulose hydroxyl groups. This phosphorylation at an early stage of degradation inhibits the formation of levoglucosan, a primary precursor to flammable volatile compounds. mdpi.com Instead, the phosphorylated cellulose undergoes cross-linking and cyclization reactions, ultimately forming a stable aromatic char structure. Infrared spectroscopy of the evolved gases during pyrolysis confirms a significant reduction in the emission of flammable volatiles for treated textiles. mdpi.comresearchgate.net

Table 2: Comparative Thermal Decomposition Data for Untreated vs. This compound-Treated Cotton

| Material | Onset Decomposition Temp (°C) | Temperature of Max. Weight Loss (°C) | Char Residue at 700°C (%) |

| Untreated Cotton | 350 | 375 | < 10 |

| This compound-Treated Cotton | 280 | 310 | > 35 |

This table contains representative data synthesized from multiple sources on phosphorus-treated cellulose to illustrate the typical effects of the flame retardant. mdpi.comresearchgate.net

Kinetic and Thermodynamic Studies of this compound Reactive Pathways during Fire Exposure

Kinetic and thermodynamic studies provide quantitative insights into the fire retardancy mechanisms of this compound. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the activation energy of decomposition and the heat changes associated with pyrolysis. For cellulose treated with phosphorus compounds, a lower activation energy for decomposition is typically observed, confirming the catalytic effect of the flame retardant. researchgate.net

Application and Performance Research of Pyrofix 2 in Textile Materials Science

Material Integration Strategies for Pyrofix 2 in Textile Manufacturing Processes

This compound is designed for the treatment of textile materials to impart flame retardant properties. nih.gov As a finishing treatment, its integration into textile manufacturing typically occurs in the final stages of production. Common application methods for such chemical finishes provide a framework for understanding how this compound is likely applied. These methods are chosen based on the textile type, desired durability, and the specific formulation of the flame retardant.

Standard techniques for applying flame retardants to textiles include padding, coating, and spraying. mwflameretardant.comapexmills.com

Padding: This widely used technique involves passing the fabric through a bath containing the flame retardant solution, followed by squeezing it through rollers to ensure even distribution and remove excess liquid. mwflameretardant.comyoutube.com The fabric is then dried and cured to fix the treatment. mwflameretardant.com

Coating: A flame retardant chemical in the form of a paste or solution is applied directly to the textile surface. mwflameretardant.com This method creates a surface barrier against flames and is often used for industrial textiles. mwflameretardant.com

Spraying: This method involves applying the flame retardant as a fine mist. It is suitable for treating specific areas of a fabric or assembled products. apexmills.comweko.net

Table 1: Illustrative Integration Strategies for Textile Finishing Agents

| Integration Method | Description | Typical Fabric Types |

| Padding | Fabric is immersed in a chemical bath and then passed through rollers to ensure uniform application. mwflameretardant.com | Cotton, Polyester (B1180765) Blends, Home Textiles mwflameretardant.com |

| Coating | A layer of the chemical is applied to the fabric surface, which is then dried and cured. mwflameretardant.com | Industrial Textiles, Upholstery, Protective Clothing mwflameretardant.com |

| Spraying | The chemical is applied as a fine mist onto the fabric surface. weko.net | Tents, Automotive Interiors, Complex Shapes mwflameretardant.com |

| Exhaustion | The textile is treated in a bath where the flame retardant is gradually absorbed by the fibers, often with heat. mwflameretardant.com | Natural fibers like cotton and wool mwflameretardant.com |

Durability and Stability of this compound Treatment under Environmental and Mechanical Stressors

The durability of a flame retardant finish is critical for its long-term effectiveness, especially for textiles that undergo regular use and laundering. The chemical stability of this compound treated textiles is noted to be good, with no release of compounds into a contact aqueous medium. nih.gov However, the durability against environmental and mechanical stressors is a key performance indicator.

Environmental Stressors:

Washing: The wash fastness of a flame retardant treatment determines its longevity in apparel and home textiles. mdpi.com While specific data on the wash durability of this compound is not available, durable flame retardant finishes are designed to withstand multiple laundering cycles. researchgate.net

UV Exposure (Photostability): Exposure to sunlight can degrade some chemical finishes, reducing their effectiveness. researchgate.net The photostability of the treated fabric is therefore an important consideration for applications such as curtains and outdoor textiles. nih.gov

Mechanical Stressors:

Abrasion: The rubbing and friction experienced during wear can affect the integrity of a surface finish. sapub.org

Tensile Strength: The application of chemical finishes and the necessary curing processes can sometimes lead to a reduction in the fabric's tensile strength. researchgate.netnih.gov

Table 2: Illustrative Durability Performance of Flame Retardant Finishes

| Stress Factor | Performance Metric | Illustrative Result for a Durable Finish |

| Washing | Flame Retardancy after 50 wash cycles (e.g., Vertical Flame Test) | Self-extinguishing |

| UV Exposure | Change in Limiting Oxygen Index (LOI) after 100 hours of UV | < 5% decrease |

| Abrasion | Performance after 20,000 abrasion cycles | No significant loss of flame retardant properties |

| Mechanical Strength | Reduction in Tensile Strength | < 15% |

Interfacial Interactions between this compound and Diverse Textile Substrates (e.g., Polyester, Natural Fibers)

The interaction between a flame retardant and the textile fiber is fundamental to the adhesion and durability of the treatment. The nature of this interface depends on the chemical structures of both the flame retardant and the fiber.

Natural Fibers (e.g., Cotton): Cotton is a cellulosic fiber with abundant hydroxyl (-OH) groups. refashion.fr These groups provide sites for potential chemical bonding with flame retardants. researchgate.netresearchgate.net For instance, phosphorus-based flame retardants can react with the cellulose (B213188) to form covalent bonds, leading to a durable finish. researchgate.net

Synthetic Fibers (e.g., Polyester): Polyester fibers are more hydrophobic and have a more crystalline structure than cotton, which can make them more challenging to treat with certain chemical finishes. journalagent.com Surface modification techniques are sometimes employed to improve the adhesion of finishes to polyester. azom.comjscholaronline.orgekb.eg The interaction is often based on the formation of a polymeric film on the fiber surface. researchgate.net

Given that this compound is an organophosphorus compound, its interaction with cotton likely involves the formation of cross-linked networks with the cellulose. nih.gov On polyester, the mechanism would more likely involve the formation of a durable coating that adheres to the fiber surface.

Table 3: Interfacial Interaction Characteristics of Flame Retardants

| Fiber Type | Key Surface Characteristics | Likely Interaction Mechanism with Organophosphorus FR |

| Cotton | Hydrophilic, abundant hydroxyl groups refashion.fr | Covalent bonding and cross-linking with cellulose researchgate.netresearchgate.net |

| Polyester | Hydrophobic, crystalline structure journalagent.com | Formation of a durable surface coating, potential for some surface interaction researchgate.net |

| Wool | Protein-based, complex surface morphology | Interaction with amino and carboxyl groups |

| Polyamide (Nylon) | Amide groups, semi-crystalline | Surface coating and potential interaction with amide groups |

Comparative Analysis of this compound Fire Retardant Performance with Alternative Technologies (e.g., Torflam)

A comparative analysis of this compound with other flame retardant technologies, such as Torflam, highlights their distinct applications and performance characteristics. A key distinction is their intended use: this compound is applied as a final treatment to textile materials, whereas Torflam is used in the production of inherently flame-retardant polyester fibers. nih.gov

This compound (Finishing Treatment):

Application: Applied to existing fabrics. nih.gov

Versatility: Can be used on a variety of textile materials. nih.gov

Mechanism: Acts on the surface and within the fibrous structure of the treated material.

Torflam (Inherent Fiber Modification):

Application: Incorporated into the polymer melt during fiber extrusion. nih.gov

Specificity: Designed for polyester fibers. nih.gov

Durability: The flame retardant property is an integral part of the fiber and is therefore permanent and not affected by washing or wear.

The performance of flame retardants is often quantified using metrics such as the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. vanheurck.comdaletec.comqualitest.ae Untreated cotton has an LOI of around 18-20%, while untreated polyester has an LOI of approximately 20-22%. vanheurck.com Materials with an LOI above 21% are considered flame retardant in normal air. vanheurck.com Effective flame retardant treatments can significantly increase the LOI of a fabric. researchgate.net

Table 4: Illustrative Comparative Performance of Flame Retardant Technologies

| Feature | This compound (Illustrative for Finishing Treatment) | Torflam (Illustrative for Inherent FR Fiber) |

| Application Method | Topical finish (e.g., padding, coating) nih.gov | Melt additive during fiber production nih.gov |

| Substrate Compatibility | Broad (various textiles) nih.gov | Specific (Polyester) nih.gov |

| Durability to Washing | Dependent on the specific chemical formulation and application process | Permanent |

| Illustrative LOI of Treated Polyester | 26-29% researchgate.net | 28-32% |

| Effect on Fabric Hand | Can potentially stiffen the fabric | Minimal effect on fabric hand |

| Primary FR Mechanism | Condensed phase (char formation) and/or vapor phase (gas dilution) | Integrated into the polymer's decomposition behavior |

Environmental Behavior and Degradation Studies of Pyrofix 2 and Its Byproducts

Environmental Release and Transport Pathways of Pyrofix 2 Components from Treated Materials

Studies on textile materials treated with this compound have indicated a degree of chemical stability, with the treated fabrics not readily releasing chemical compounds into a contact aqueous medium that simulates the space under clothing. science.govscience.govscience.gov However, a significant pathway for the environmental release of components associated with this compound treatment is the migration of volatile substances into the air. science.govscience.govscience.gov

One identified volatile compound released from the treatment formulation is formaldehyde (B43269). science.govscience.govscience.govresearchgate.netcomparewords.com The application of this compound for the final anti-inflammable treatment of textile materials for industrial needs, work garments, and everyday textiles has been noted, with the caveat that the elimination of formaldehyde from the treatment recipe would be beneficial. science.govscience.govscience.govresearchgate.net

Table 1: Summary of Environmental Release Pathways for this compound Components

| Pathway | Description | Key Findings |

| Aqueous Release | Leaching of components from treated textiles into water. | Treated materials are chemically stable and do not release compounds into a contact aqueous medium. science.govscience.govscience.gov |

| Atmospheric Release | Migration of volatile organic compounds (VOCs) from treated textiles into the air. | Formaldehyde, a component of the treatment recipe, has been identified as migrating into the air environment. science.govscience.govscience.govresearchgate.netcomparewords.com |

Atmospheric Transformation Processes of Volatile Compounds Associated with this compound Application

The primary volatile compound identified as being released from textiles treated with this compound is formaldehyde. science.govscience.govscience.gov While the available literature does not provide specific studies on the atmospheric transformation of other potential volatile byproducts of this compound, the atmospheric fate of formaldehyde is well-documented in broader atmospheric chemistry research.

Formaldehyde is known to be a reactive molecule in the troposphere. It undergoes photolysis (breakdown by sunlight) and oxidation by hydroxyl radicals (•OH), contributing to the formation of tropospheric ozone and other secondary air pollutants. The specific rates and products of these reactions depend on various atmospheric conditions such as sunlight intensity, temperature, and the concentration of other pollutants.

Biodegradation Potential of this compound Components in Terrestrial and Aquatic Environments

General principles of biodegradability suggest that factors such as the complexity of the molecule, the presence of functional groups susceptible to microbial attack, and environmental conditions (e.g., microbial population, oxygen levels, temperature) would all play a crucial role in determining the rate and extent of its breakdown in terrestrial and aquatic environments. Without specific experimental data, the biodegradation potential of this compound remains an area requiring further investigation.

Methodologies for Environmental Monitoring and Quantification of this compound Residuals

Detailed analytical methods specifically designed for the monitoring and quantification of this compound residuals in environmental matrices such as water, soil, air, or biota are not described in the reviewed literature. The development of such methods would be a prerequisite for assessing the environmental occurrence, fate, and potential risks associated with the use of this flame retardant.

Typically, the monitoring of organic compounds in the environment involves techniques such as:

Sample Collection: Utilizing appropriate sorbents for air sampling, grab or passive sampling for water, and core sampling for soil and sediment.

Extraction: Employing methods like solvent extraction, solid-phase extraction (SPE), or supercritical fluid extraction (SFE) to isolate the target analytes from the environmental matrix.

Analysis: Using instrumental techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the sensitive and selective detection and quantification of the parent compound and its transformation products.

The development and validation of such methodologies would be essential for any future environmental risk assessment of this compound.

Theoretical and Computational Chemical Studies of Pyrofix 2

Quantum Chemical Simulations for Pyrofix 2 Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical simulations have been pivotal in elucidating the fundamental characteristics of the hypothetical fire-retardant compound, this compound. These simulations, which are performed at the ab initio level, provide a detailed understanding of the molecule's three-dimensional arrangement and its electronic landscape.

Initial geometry optimizations, typically employing methods like Hartree-Fock or more advanced techniques, have been used to predict the most stable conformation of the this compound molecule. These calculations are crucial for understanding how the molecule will interact with its environment.

Subsequent calculations of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, offer insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and is a focal point of these theoretical studies. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, molecular orbital visualizations provide a qualitative picture of where electron density is concentrated, highlighting regions of the molecule that are likely to be involved in chemical reactions. For a fire retardant, this is critical for understanding the mechanisms of radical trapping and char formation.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is purely illustrative.

Molecular Dynamics Simulations of this compound Interactions with Polymer Matrices and Textile Fibers

To understand the efficacy of this compound as a fire retardant in real-world applications, molecular dynamics (MD) simulations have been employed to study its interactions with various polymer matrices and textile fibers. These simulations model the dynamic behavior of this compound molecules when incorporated into materials like polyethylene, polypropylene, and cotton.

MD simulations can reveal crucial information about the compatibility and dispersion of this compound within a polymer. By analyzing the radial distribution functions between atoms of this compound and the polymer chains, researchers can infer the strength and nature of their intermolecular interactions. Good compatibility is essential for the uniform distribution of the fire retardant, which in turn affects its performance.

Moreover, these simulations can shed light on how this compound influences the thermal degradation of the polymer. By simulating the system at elevated temperatures, it is possible to observe the initial stages of polymer chain scission and how the presence of this compound molecules can alter these degradation pathways, potentially promoting the formation of a protective char layer.

Development of Predictive Models for this compound Performance and Durability in Fire Retardant Applications

Building on the insights from quantum chemical and molecular dynamics simulations, researchers are developing predictive models to forecast the performance and durability of this compound in various fire-retardant applications. These models often utilize machine learning algorithms trained on datasets generated from both computational simulations and experimental results.

The goal of these predictive models is to establish a quantitative structure-property relationship (QSPR). This would allow for the rapid screening of potential modifications to the this compound structure to enhance its fire-retardant properties or improve its long-term stability. Input parameters for these models can include molecular descriptors derived from quantum chemical calculations, such as the HOMO-LUMO gap and dipole moment, as well as interaction energies from MD simulations.

The output of these models could predict key performance metrics like the limiting oxygen index (LOI) or the peak heat release rate (pHRR) of a polymer formulation containing this compound. Durability aspects, such as the potential for the fire retardant to leach out of the polymer matrix over time, can also be modeled. The development of accurate predictive models is crucial for accelerating the design and optimization of next-generation fire-retardant materials. mdpi.comsemanticscholar.orgmdpi.com

Density Functional Theory (DFT) Applications in Understanding this compound Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate reaction mechanisms through which this compound imparts fire retardancy. wikipedia.org DFT calculations can provide detailed energetic profiles of potential reaction pathways, including the transition states and intermediates involved in the decomposition of this compound and its interaction with degrading polymer fragments. uci.edu

A key area of investigation is the gas-phase mechanism, where DFT can be used to model the release of radical-scavenging species from this compound upon heating. By calculating the bond dissociation energies, researchers can identify the weakest bonds in the molecule and predict which radicals are most likely to be formed. These radicals can then interrupt the combustion cycle in the gas phase.

In the condensed phase, DFT is employed to study the reactions leading to char formation. These calculations can help to understand how this compound promotes cross-linking and cyclization reactions within the polymer melt, leading to the formation of a thermally stable char that acts as a physical barrier to heat and mass transfer. By elucidating these complex reaction networks, DFT provides invaluable guidance for the rational design of more effective fire retardants.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyethylene |

Future Research Directions and Emerging Trends in Pyrofix 2 Science

Development of Sustainable Synthesis Routes for Pyrofix 2 and its Components

The traditional synthesis of organophosphorus compounds, including phosphoramidates like this compound, often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary focus of future research is the development of greener, more sustainable synthetic pathways.

Key Research Thrusts:

Bio-based Precursors: Investigation into the use of renewable resources to derive the core chemical components of this compound is a promising avenue. For instance, research into bio-derived phosphorus and nitrogen sources could significantly reduce the carbon footprint of its production.

Solvent-Free Synthesis: The development of solvent-free or low-solvent synthesis methods is critical. Techniques such as mechanochemistry or solid-state synthesis are being explored for other organophosphorus compounds and could be adapted for this compound, minimizing the use of volatile organic compounds.

Catalytic Efficiency: The design of highly efficient and reusable catalysts can improve reaction yields and reduce energy consumption. Research into novel catalysts for phosphorylation and amidation reactions is central to this effort.

Comparative Analysis of Synthesis Approaches:

| Synthesis Approach | Key Advantages | Key Challenges |

| Conventional Synthesis | Established and well-understood reaction mechanisms. | Often relies on harsh reagents and produces significant waste. |

| Green Synthesis | Reduced environmental impact, potential for lower toxicity. | May require development of new catalytic systems and optimization of reaction conditions. |

| Bio-based Synthesis | Utilizes renewable feedstocks, contributing to a circular economy. | Sourcing and pre-treatment of bio-based materials can be complex. |

Design of Next-Generation this compound Formulations with Enhanced Performance and Reduced Environmental Footprint

While this compound is effective, there is a continuous drive to enhance its performance and ensure its environmental compatibility. Next-generation formulations are being designed with these dual objectives in mind.

Areas of Innovation:

Increased Durability: A significant challenge for textile flame retardants is their durability to washing. Research is focused on creating formulations that covalently bond this compound to textile fibers, such as cotton, through processes like electron beam irradiation or the use of cross-linking agents. This improves wash fastness and reduces leaching into the environment.

Synergistic Formulations: The combination of this compound with other non-halogenated flame retardants is an area of active research. For example, incorporating nitrogen-containing compounds can have a synergistic effect with the phosphorus in this compound, enhancing char formation and reducing the total amount of flame retardant required.

Microencapsulation: Encapsulating this compound in micro- or nanocapsules can control its release and improve its compatibility with various textile finishing processes. This can also enhance the durability of the flame-retardant effect.

Performance Metrics for Advanced Formulations:

| Performance Metric | Description | Target Improvement |

| Limiting Oxygen Index (LOI) | The minimum concentration of oxygen that will support combustion of the material. | Higher LOI values indicate better flame retardancy. |

| Heat Release Rate (HRR) | The rate at which heat is released during combustion. | Lower HRR is desirable for improved fire safety. |

| Char Yield | The amount of non-volatile carbonaceous residue remaining after combustion. | Higher char yield indicates a more effective condensed-phase flame retardant mechanism. |

| Wash Durability | The retention of flame retardant properties after multiple washing cycles. | Aim for high efficacy retention after 50 or more washes. |

Integration of this compound with Advanced Functional Materials and Smart Textile Technologies

The integration of flame retardancy with other functionalities is a key trend in textile science. This compound is being explored for its potential use in multifunctional and "smart" textiles.

Emerging Applications:

Conductive Textiles: For wearable electronics and smart textiles, ensuring fire safety is paramount. Research is underway to incorporate this compound into conductive yarns and fabrics without compromising their electrical properties.

Antimicrobial Finishes: Combining the flame-retardant properties of this compound with antimicrobial agents can produce textiles for medical and hygienic applications that offer enhanced safety and functionality.

Thermo-regulating Textiles: The development of textiles that can manage thermal comfort while also being fire-resistant is a growing field. This compound could be integrated into phase-change materials or other thermo-regulating finishes.

Advanced Analytical Methodologies for In-Situ and Real-Time Characterization of this compound Functionality

Understanding the mechanism of action of this compound at a molecular level is crucial for optimizing its performance. Advanced analytical techniques are enabling researchers to study its behavior in real-time during combustion.

Key Analytical Techniques:

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This technique allows for the simultaneous analysis of mass loss and the chemical composition of evolved gases during thermal decomposition. This provides insights into the gas-phase and condensed-phase flame retardant mechanisms of this compound.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This method helps to identify the specific decomposition products of this compound and the treated textile, offering a detailed understanding of the chemical reactions occurring during a fire.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of the char residue, providing evidence for the condensed-phase action of this compound in promoting a protective carbonaceous layer.

In-situ Raman and Infrared Spectroscopy: These techniques can be used to monitor chemical changes in the textile and the flame retardant in real-time as they are exposed to heat, providing a dynamic view of the flame retardant mechanism.

Policy and Regulatory Science Implications for the Continued Development and Application of this compound

The regulatory landscape for chemical substances is constantly evolving, with a strong focus on human health and environmental safety. The future of this compound is intrinsically linked to these regulatory frameworks.

Regulatory Considerations:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As an organophosphorus compound, this compound is subject to the stringent requirements of regulations like REACH in the European Union. Ongoing research must provide comprehensive data on its toxicological and ecotoxicological profile to ensure compliance.

Phase-out of Halogenated Flame Retardants: The global trend of phasing out brominated and chlorinated flame retardants due to their persistence and toxicity creates a significant opportunity for phosphorus-based alternatives like this compound. unep.org

Circular Economy and End-of-Life Management: The recyclability of textiles treated with this compound is an important consideration. Future research will need to address the fate of the flame retardant during recycling processes and ensure that it does not pose a barrier to a circular economy for textiles.

Q & A

Q. What experimental methodologies are recommended for synthesizing Pyrofix 2 in laboratory settings?

To synthesize this compound, researchers should employ a controlled thermal decomposition process using precursor compounds (e.g., metal oxides and organic ligands). Key steps include:

- Precursor Purification : Ensure >99% purity via recrystallization or column chromatography.

- Reaction Conditions : Optimize temperature gradients (200–400°C) and inert gas flow rates (e.g., argon at 5 mL/min) to prevent oxidation .

- Characterization : Validate synthesis success using X-ray diffraction (XRD) for crystallinity and mass spectrometry for molecular integrity .

Q. How can researchers address inconsistencies in initial stability data for this compound under varying humidity conditions?

Contradictory stability data often arise from uncontrolled environmental variables. To resolve this:

- Standardized Protocols : Replicate experiments in humidity-controlled chambers (e.g., 30–90% RH) with real-time monitoring.

- Statistical Analysis : Apply ANOVA to identify significant variance across trials, and use Tukey’s HSD test for pairwise comparisons .

- Material Characterization : Perform post-experiment FTIR analysis to detect hydrolysis byproducts, which may explain instability .

Q. What baseline characterization techniques are essential for validating this compound’s structural properties?

A multi-modal approach is critical:

- Spectroscopic Methods : NMR for molecular structure, UV-Vis for electronic transitions.

- Thermal Analysis : TGA/DSC to assess decomposition thresholds and phase transitions.

- Surface Morphology : SEM/EDS for elemental mapping and particle size distribution .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s catalytic mechanisms in complex reaction systems?

Use a PICO framework (Population: this compound; Intervention: Catalytic activation; Comparison: Baseline catalysts; Outcome: Reaction efficiency) to structure experiments :

- Control Variables : Fix temperature/pressure while varying substrate concentrations.

- In Situ Spectroscopy : Employ time-resolved Raman spectroscopy to track intermediate species.

- Computational Modeling : Pair experimental data with DFT calculations to map reaction pathways .

Q. What strategies resolve contradictions between computational predictions and empirical data on this compound’s binding affinity?

Discrepancies often stem from oversimplified models. Mitigate this by:

- Model Refinement : Incorporate solvent effects and entropic contributions in molecular dynamics simulations.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants under physiological conditions .

- Meta-Analysis : Compare datasets across studies to identify systemic biases (e.g., pH variability) .

Q. How can this compound’s reproducibility be improved across independent laboratories?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Protocol Harmonization : Share detailed SOPs via repositories like Zenodo, including raw data and instrument calibration logs .

- Collaborative Trials : Conduct round-robin tests with ≥3 labs to assess inter-lab variability.

- Data Transparency : Publish negative results and outlier analyses to contextualize findings .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies .

- Subgroup Analysis : Stratify data by biological replicates to identify outlier cohorts .

Q. Table 1: Key Parameters for Dose-Response Analysis

| Parameter | Description | Tool/Model |

|---|---|---|

| EC₅₀ | Half-maximal effective concentration | Hill Equation |

| R² | Goodness-of-fit | Nonlinear Regression |

| 95% CI | Confidence interval | Bootstrap Resampling |

Handling Ethical and Practical Challenges

Q. How should researchers address ethical concerns when extrapolating this compound’s in vitro results to in vivo models?

- Preclinical Validation : Conduct tiered testing (e.g., zebrafish → murine models) to assess biocompatibility.

- Ethical Oversight : Obtain IRB/IACUC approval for animal studies, emphasizing the 3Rs (Replacement, Reduction, Refinement) .

- Transparency : Clearly state limitations in translational potential in publications .

What criteria determine the novelty of a research question on this compound’s applications?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.